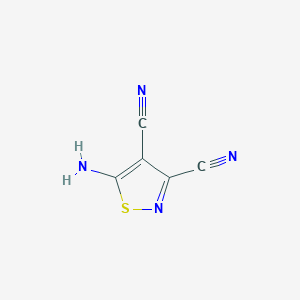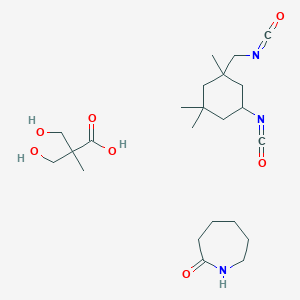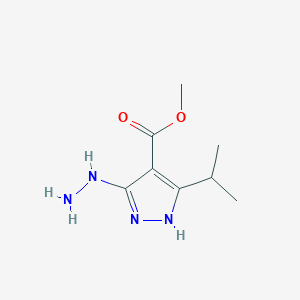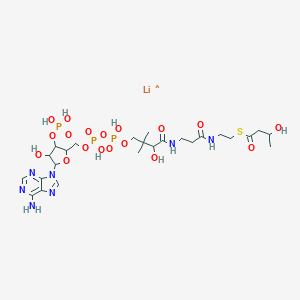
5-Aminoisothiazole-3,4-dicarbonitrile
Overview
Description
5-Aminoisothiazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug synthesis and discovery. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of 5-Aminoisothiazole-3,4-dicarbonitrile is not well understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anticancer activity.
Biochemical And Physiological Effects
Studies have shown that 5-Aminoisothiazole-3,4-dicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacterial and fungal cells. However, the compound has not been extensively studied for its physiological effects in vivo.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-Aminoisothiazole-3,4-dicarbonitrile is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of certain enzymes makes it a potential candidate for the development of new anticancer and antibiotic drugs. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 5-Aminoisothiazole-3,4-dicarbonitrile. One direction is to study the compound's mechanism of action in more detail to gain a better understanding of its potential applications in the field of medicine. Another direction is to develop new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Scientific Research Applications
5-Aminoisothiazole-3,4-dicarbonitrile has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
100326-56-5 |
|---|---|
Product Name |
5-Aminoisothiazole-3,4-dicarbonitrile |
Molecular Formula |
C5H2N4S |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
5-amino-1,2-thiazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2 |
InChI Key |
BZPKVNVQNNDLSH-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(SN=C1C#N)N |
Canonical SMILES |
C(#N)C1=C(SN=C1C#N)N |
synonyms |
3,4-Isothiazoledicarbonitrile,5-amino-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)




